N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound has gained attention in scientific research due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the ethylsulfonyl group: This step involves the sulfonation of the pyridazine ring using ethylsulfonyl chloride under basic conditions.
Coupling with the phenyl ring: The pyridazine derivative is then coupled with a phenyl ring substituted with a nitro group and a methyl group through a suitable coupling reaction, such as Suzuki or Heck coupling.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions include the corresponding amine derivatives and substituted pyridazine derivatives.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Industry: The compound can be used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazine core structure.
Emorfazone: An anti-inflammatory agent with a pyridazine core.
Pyridaben: A herbicide with a pyridazine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other pyridazine derivatives .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-9-17(22-23-19)14-4-7-16(8-5-14)21-20(25)15-6-10-18(24(26)27)13(2)12-15/h4-12H,3H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJMFOADFCWARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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